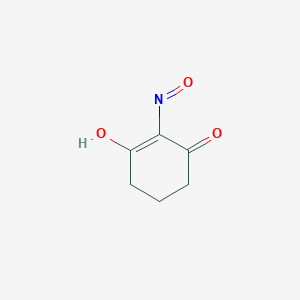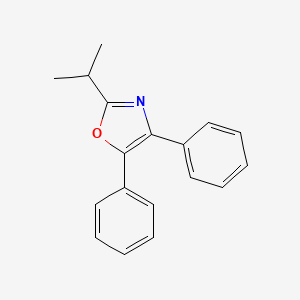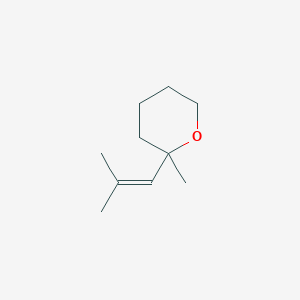
1,2,3-Cyclohexanetrione, 2-oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Cyclohexanetrione, 2-oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen atoms or organic groups. This compound is particularly interesting due to its unique structure and reactivity, making it a subject of study in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3-Cyclohexanetrione, 2-oxime can be synthesized through the nitrosation of 1,3-cyclohexanedione. This process involves the reaction of 1,3-cyclohexanedione with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid . The reaction conditions typically require a controlled temperature to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Cyclohexanetrione, 2-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine part is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles like amines or thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Products can include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Depending on the nucleophile, products can vary widely, including substituted oximes or other functionalized compounds.
Aplicaciones Científicas De Investigación
1,2,3-Cyclohexanetrione, 2-oxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other oxime derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic effects, such as its role in drug development, is ongoing.
Mecanismo De Acción
The mechanism of action of 1,2,3-Cyclohexanetrione, 2-oxime involves its ability to form stable complexes with metal ions and other molecules. This property is utilized in various catalytic processes and in the stabilization of reactive intermediates in organic synthesis. The molecular targets and pathways involved include interactions with enzymes and proteins, where the oxime group can form covalent bonds or act as a ligand .
Comparación Con Compuestos Similares
1,2,3-Cyclohexanetrione, 2-oxime can be compared with other oximes such as:
1,2,3-Cyclohexanetrione 1,3-dioxime: Similar in structure but with different reactivity and stability.
Dimethylviolanic acid: Another oxime with distinct properties and applications.
2,4-Pentanedione oxime: Used in different chemical reactions and industrial applications.
These comparisons highlight the unique aspects of this compound, such as its specific reactivity and stability under various conditions.
Propiedades
Número CAS |
98140-71-7 |
|---|---|
Fórmula molecular |
C6H7NO3 |
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
3-hydroxy-2-nitrosocyclohex-2-en-1-one |
InChI |
InChI=1S/C6H7NO3/c8-4-2-1-3-5(9)6(4)7-10/h8H,1-3H2 |
Clave InChI |
FXBQBAMKWDAWSZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(C(=O)C1)N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)



![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)



![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)

![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)
